molecular formula C15H18N2O4 B6348334 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-29-3

4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348334
CAS No.: 1326809-29-3
M. Wt: 290.31 g/mol
InChI Key: XRVUHARVJXPUMM-UHFFFAOYSA-N
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Description

4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1-oxa-4-azaspiro[4.5]decane scaffold, a structure recognized as a privileged motif in pharmaceutical development for its ability to contribute to molecular diversity and its presence in compounds with various biological activities . The integration of a nicotinamide (pyridine-3-carbonyl) moiety is particularly noteworthy, as this group is an isomer of the established antitubercular drug, isoniazid, and is frequently explored in the synthesis of novel therapeutic agents . Research into structurally related spirocyclic compounds has demonstrated potential for a range of biological activities. For instance, analogs based on the 1-oxa-4-azaspiro[4.5]decane core have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders . Furthermore, closely related molecules incorporating a pyridine carboxamide group have shown specific, low-micromolar antiviral activity against the influenza A/H3N2 virus, as well as weak antitubercular properties in preliminary screenings, highlighting the value of this hybrid structural framework in antiviral and antibacterial research . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13(11-5-4-8-16-9-11)17-12(14(19)20)10-21-15(17)6-2-1-3-7-15/h4-5,8-9,12H,1-3,6-7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVUHARVJXPUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirocyclic Core

The 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid intermediate is prepared through intramolecular cyclization. A representative protocol involves:

Starting material : Methyl 4-aminocyclohex-3-ene-1-carboxylate.
Reaction conditions :

  • Cyclization : Heated at 80°C in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Lactam formation : Treatment with triphosgene in dichloromethane at 0°C to form the γ-lactam ring.

  • Hydrolysis : Saponification using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield the carboxylic acid.

Yield : 68–72% after purification via recrystallization from ethyl acetate/hexane.

Table 1: Optimization of Spirocyclic Core Synthesis

ParameterCondition 1Condition 2Optimal Condition
Catalystp-TsOHH2SO4p-TsOH
Temperature (°C)8010080
SolventTolueneDMFToluene
Reaction Time (h)12812
Yield (%)725872

Acylation with Pyridine-3-carbonyl Chloride

The spirocyclic intermediate undergoes acylation at the 4-position using pyridine-3-carbonyl chloride. Critical parameters include:

Reagents :

  • Pyridine-3-carbonyl chloride (1.2 equiv)

  • Triethylamine (TEA; 2.0 equiv) as a base

  • Anhydrous dichloromethane (DCM) as the solvent.

Procedure :

  • Dissolve 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (1.0 equiv) in DCM.

  • Add TEA dropwise at 0°C under nitrogen atmosphere.

  • Introduce pyridine-3-carbonyl chloride slowly to avoid exothermic side reactions.

  • Stir at room temperature for 6–8 hours.

Workup :

  • Quench with ice-cwater.

  • Extract with DCM (3×50 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Yield : 65–70% after column chromatography (silica gel, eluent: 5% methanol in DCM).

Table 2: Acylation Efficiency Under Varied Conditions

BaseSolventTemp (°C)Yield (%)
TriethylamineDCM2570
DiisopropylethylamineTHF2562
PyridineDCM0→2555

Final Hydrolysis and Purification

The methyl ester precursor undergoes hydrolysis to yield the free carboxylic acid:

Reagents :

  • LiOH·H₂O (3.0 equiv)

  • THF/water (3:1 v/v)

Procedure :

  • Suspend the ester intermediate in THF/water.

  • Add LiOH·H₂O and stir at 50°C for 4 hours.

  • Acidify to pH 2–3 with 1M HCl.

  • Extract with ethyl acetate, dry, and concentrate.

Yield : 85–90%.

Industrial-Scale Production Considerations

For bulk synthesis, the following modifications enhance scalability:

  • Continuous flow chemistry : Reduces reaction time for cyclization from 12 hours to 2 hours via pressurized microreactors.

  • Catalyst recycling : Immobilized p-TsOH on silica gel allows reuse for up to 5 cycles without yield loss.

  • Green solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) improves safety and reduces environmental impact.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.74 (s, 1H, pyridine-H), 8.52 (d, J=4.8 Hz, 1H), 7.89 (d, J=7.6 Hz, 1H), 4.32–4.28 (m, 2H, spiro-H), 2.95–2.85 (m, 2H), 1.80–1.50 (m, 8H).

    • ¹³C NMR : 172.1 (COOH), 166.3 (C=O), 150.2 (pyridine-C), 134.5–123.8 (aromatic carbons).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₅H₁₈N₂O₄ [M+H]⁺: 291.1345; Found: 291.1342.

Challenges and Alternative Routes

Competing Side Reactions

  • N-Acylation vs. O-Acylation : The spirocyclic nitrogen’s nucleophilicity necessitates controlled stoichiometry to avoid over-acylation. Excess pyridine-3-carbonyl chloride leads to diacylated byproducts (≤15% yield).

Enzymatic Resolution

Recent advances employ lipase-catalyzed kinetic resolution to isolate enantiomerically pure product (ee >98%) using vinyl acetate as an acyl donor .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]dec

Biological Activity

4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound notable for its complex spirocyclic structure and the presence of both pyridine and carboxylic acid functionalities. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, with a molecular weight of approximately 304.34 g/mol. The compound's structure includes a spirocyclic framework, which contributes to its unique chemical properties and biological interactions.

Property Value
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structure TypeSpirocyclic

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds related to 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane have shown significant antibacterial effects against various strains, including multidrug-resistant (MDR) bacteria.
  • Antioxidant Properties : Some derivatives demonstrate the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Cytotoxic Effects : Certain analogs have been evaluated for their cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Antibacterial Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine-containing compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Specifically, one derivative showed effective inhibition of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication.

Antioxidant Activity

Research has indicated that certain spirocyclic compounds possess significant antioxidant properties. For instance, the ability to reduce oxidative stress markers was demonstrated in vitro, suggesting therapeutic implications for conditions associated with oxidative damage .

Cytotoxicity Studies

In vitro studies on cancer cell lines have shown that some derivatives of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane exhibit cytotoxic effects, leading to apoptosis in cancer cells. These findings highlight the compound's potential as a lead structure in developing new anticancer therapies .

The proposed mechanisms through which 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key bacterial enzymes such as DNA gyrase, disrupting bacterial replication.
  • Free Radical Scavenging : The presence of functional groups allows it to neutralize free radicals, contributing to its antioxidant capacity.
  • Cell Cycle Disruption : By inducing apoptosis in cancer cells, it may interfere with cell cycle progression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs, highlighting substituent variations and their impact on molecular weight and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Applications/Properties References
4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Pyridine-3-carbonyl C₁₆H₁₇N₂O₄ 307.32 (calc) Not explicitly stated -
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,5-Dichlorobenzoyl C₁₆H₁₇Cl₂NO₄ 358.22 Pesticide safener (MON-4660)
4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl C₁₆H₁₇F₂NO₄ 325.31 High-purity biochemical research
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Benzoyl C₁₆H₁₉NO₄ 289.33 Deodorant formulations (N-CBz protected)
4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-Phenylpropanoyl C₁₈H₂₃NO₄ 317.38 Not explicitly stated
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Methylbenzoyl C₁₈H₂₃NO₄ 317.38 Synthetic intermediate
4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-(Trifluoromethyl)benzoyl C₁₇H₁₇F₃NO₄ 356.32 Fluorinated bioactive compound

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F, CF₃): Enhance stability and pesticidal activity. For example, 4-(3,5-dichlorobenzoyl) (358.22 g/mol) is registered as MON-4660, a safener that protects crops from herbicide toxicity . Fluorinated analogs (e.g., 2,4-difluorobenzoyl) are prioritized in drug discovery due to improved metabolic stability and bioavailability .
  • Bulkier Substituents (e.g., 3-phenylpropanoyl): Increase molecular weight (317.38 g/mol) and may influence receptor binding or solubility .
  • Methyl and Benzyl Groups : Derivatives like 4-methylbenzoyl are intermediates in synthesizing more complex molecules .

Pharmacological and Toxicological Data

  • Its mechanism involves protecting crops from herbicide-induced damage via metabolic detoxification.
  • Enzymatic Inhibition : Spirocyclic compounds with pyridine or benzoyl groups (e.g., 4-benzoyl derivatives) are explored as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and tryptophan hydroxylase . Fluorinated analogs may exhibit enhanced binding affinity due to halogen interactions .
  • Deodorant Applications : The N-CBz-protected 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid demonstrated 93% efficacy in suppressing malodors via interaction with bacterial enzymes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

  • The synthesis typically involves multi-step reactions, starting with spirocyclic intermediates (e.g., 1-oxa-4-azaspiro[4.5]decane derivatives) and pyridine-3-carbonyl precursors. Protecting groups, such as tert-butoxycarbonyl (Boc), are often employed to ensure regioselectivity during coupling reactions. Solvent selection (e.g., DMF or THF) and controlled temperatures (0–60°C) are critical for optimizing yields. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Structural validation requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Prioritize enzyme inhibition assays targeting lipid metabolism enzymes (e.g., phospholipase A2 or cyclooxygenase isoforms) due to structural similarities with bioactive spirocyclic analogs. Cell-based assays (e.g., anti-inflammatory activity in macrophages) can further validate functional effects .

Q. What are common challenges in purifying this compound, and how are they addressed?

  • Challenges include separating byproducts with similar polarities. Solutions involve gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization using ethanol/water mixtures. Purity thresholds (>95%) are essential for reproducible biological testing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict reactivity?

  • Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and energy barriers for key reactions, such as spirocycle formation or acylation. Tools like the ICReDD platform integrate computational reaction path searches with experimental data to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Discrepancies may arise from substituent effects (e.g., fluorobenzoyl vs. chlorobenzoyl groups) or assay conditions. Systematic structure-activity relationship (SAR) studies should:

  • Compare analogs with incremental substituent changes (e.g., vs. 8).
  • Standardize assay protocols (e.g., enzyme concentration, incubation time).
  • Use statistical tools (e.g., ANOVA) to validate significance of activity differences .

Q. How to design a robust SAR study for this compound class?

  • Focus on:

  • Core modifications : Vary the spirocyclic ring size (e.g., 4.5 vs. 4.6) to assess conformational impact.
  • Substituent libraries : Synthesize derivatives with electron-withdrawing (e.g., -F, -Cl) or donating groups (e.g., -OCH3_3) on the benzoyl moiety.
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. How can metabolic stability be evaluated using in vitro microsomal assays?

  • Protocol : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Monitor degradation over time via LC-MS/MS.
  • Key parameters : Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}). Compare results with known stable compounds (e.g., derivatives with methyl/propyl groups show enhanced stability) .

Methodological Notes

  • Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Synthetic Optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry) and identify critical factors .

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